NH2-C2-amido-C2-Boc

Catalog No.
S12340776
CAS No.
M.F
C10H20N2O3
M. Wt
216.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
NH2-C2-amido-C2-Boc

Product Name

NH2-C2-amido-C2-Boc

IUPAC Name

tert-butyl 4-(2-aminoethylamino)-4-oxobutanoate

Molecular Formula

C10H20N2O3

Molecular Weight

216.28 g/mol

InChI

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)5-4-8(13)12-7-6-11/h4-7,11H2,1-3H3,(H,12,13)

InChI Key

PINQOWFBHLVQEJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCC(=O)NCCN

NH2-C2-amido-C2-Boc, with the chemical formula C10H20N2O3 and a molecular weight of 216.28 g/mol, is classified as a PROTAC linker. PROTAC stands for Proteolysis Targeting Chimeras, which are innovative molecules designed to facilitate the degradation of specific proteins within cells. This compound specifically refers to an alkyl/ether composition that plays a crucial role in the synthesis of various PROTACs, including notable examples like the PROTAC CDK2/9 Degrader-1. Its structure features an amine group and a Boc (tert-butyloxycarbonyl) protecting group, which are essential for its reactivity and stability in biological applications .

  • Amide Bond Formation: The amine group can react with carboxylic acids to form amides, which is fundamental in creating linkers for PROTACs.
  • Deprotection Reactions: The Boc group can be removed under acidic conditions, exposing the amine functionality for further reactions.
  • Coupling Reactions: It can be coupled with various target proteins or ligands to form stable complexes that facilitate targeted protein degradation.

These reactions are pivotal in the development of targeted therapies, particularly in oncology and other disease areas where protein dysregulation is prevalent.

The primary biological activity of NH2-C2-amido-C2-Boc lies in its role as a linker in PROTAC technology. By enabling the selective degradation of target proteins, it contributes to:

  • Therapeutic Potential: The ability to degrade specific proteins can lead to novel treatments for diseases such as cancer by targeting oncogenic proteins.
  • Modulation of Cellular Pathways: By removing unwanted proteins, it can influence various signaling pathways, potentially restoring normal cellular functions.

Research indicates that compounds utilizing NH2-C2-amido-C2-Boc can effectively induce proteolysis of target proteins, demonstrating significant biological activity in cellular assays .

The synthesis of NH2-C2-amido-C2-Boc typically involves several steps:

  • Starting Materials: The synthesis begins with readily available amines and carboxylic acids.
  • Boc Protection: The amine group is protected using Boc anhydride to prevent unwanted reactions during subsequent steps.
  • Coupling Reaction: The Boc-protected amine is then reacted with a suitable carboxylic acid or its derivative to form the desired amide bond.
  • Purification: The final product is purified using techniques such as chromatography to ensure high purity for biological applications.

This synthetic pathway highlights the versatility and utility of NH2-C2-amido-C2-Boc in constructing complex molecules for drug development .

NH2-C2-amido-C2-Boc has several important applications:

  • Drug Development: As a linker in PROTACs, it is utilized to create targeted therapies for cancer and other diseases characterized by protein overexpression or dysfunction.
  • Bioconjugation: It serves as a tool for attaching drugs or imaging agents to specific proteins, facilitating targeted delivery systems.
  • Research Tools: In laboratory settings, it aids in studying protein function and interactions through controlled degradation.

These applications underscore its significance in both therapeutic and research contexts .

Interaction studies involving NH2-C2-amido-C2-Boc focus on its binding affinity and specificity towards target proteins. Key aspects include:

  • Binding Affinity: Research demonstrates that PROTACs incorporating this linker exhibit high binding affinity for target proteins, enhancing their efficacy.
  • Selectivity: Studies reveal that compounds using NH2-C2-amido-C2-Boc can selectively degrade specific proteins while sparing others, minimizing off-target effects.
  • Mechanistic Insights: Understanding how this linker interacts with E3 ligases and target proteins provides insights into optimizing PROTAC design for improved therapeutic outcomes.

Such studies are crucial for advancing the development of effective protein degraders .

Several compounds share structural features or functional roles similar to NH2-C2-amido-C2-Boc. Here is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Aspects
N-Boc-ethylenediamineContains two amine groupsUsed for diverse coupling reactions
Ald-Ph-amido-C2-PEG3-NH-BocPEG-based bifunctional linkerEnhances solubility and stability in biological systems
Boc-C2-NH2Simple Boc-protected aminePrimarily used as a building block in peptide synthesis

NH2-C2-amido-C2-Boc stands out due to its specific application in PROTAC technology, emphasizing targeted protein degradation rather than general coupling or synthesis applications seen in other compounds .

XLogP3

-0.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

216.14739250 g/mol

Monoisotopic Mass

216.14739250 g/mol

Heavy Atom Count

15

Dates

Modify: 2024-08-09

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